molecular formula C7H17NO2S B13207803 N,4-Dimethylpentane-2-sulfonamide

N,4-Dimethylpentane-2-sulfonamide

Cat. No.: B13207803
M. Wt: 179.28 g/mol
InChI Key: HFRUFZKUWLPODU-UHFFFAOYSA-N
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Description

N,4-Dimethylpentane-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. These compounds have found extensive applications in various fields, including pharmaceuticals, agrochemicals, and polymers, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethylpentane-2-sulfonamide can be achieved through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator. This method is environmentally friendly and tolerates a wide range of functional groups . Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with amines .

Industrial Production Methods

Industrial production of sulfonamides typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases. This method is effective but requires careful control of reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethylpentane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonic esters, and substituted sulfonamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N,4-Dimethylpentane-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-Dimethylpentane-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,4-Dimethylpentane-2-sulfonamide include:

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

IUPAC Name

N,4-dimethylpentane-2-sulfonamide

InChI

InChI=1S/C7H17NO2S/c1-6(2)5-7(3)11(9,10)8-4/h6-8H,5H2,1-4H3

InChI Key

HFRUFZKUWLPODU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)S(=O)(=O)NC

Origin of Product

United States

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